

# Spectroscopic Profile of (S)-2-Isopropylmorpholine: A Technical Guide

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## Compound of Interest

Compound Name: (S)-2-Isopropylmorpholine

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This technical guide provides a detailed overview of the spectroscopic data for **(S)-2-Isopropylmorpholine**, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific enantiomer, this guide presents a combination of data derived from closely related analogs and predicted values based on established spectroscopic principles. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **(S)-2-Isopropylmorpholine** and its derivatives.

## Core Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **(S)-2-Isopropylmorpholine**. It is important to note that direct experimental data for the unenriched (S)-enantiomer is scarce in publicly accessible databases. The presented data is a composite based on published data for racemic or N-protected 2-isopropylmorpholine and spectral predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **(S)-2-Isopropylmorpholine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.8 - 3.9	m	1H	H-3a
~3.6 - 3.7	m	1H	H-5a
~3.4 - 3.5	m	1H	H-3e
~2.8 - 2.9	m	1H	H-6a
~2.7 - 2.8	m	1H	H-2
~2.5 - 2.6	m	1H	H-5e
~2.3 - 2.4	m	1H	H-6e
~1.8 - 1.9	m	1H	CH-(isopropyl)
~1.5 (broad s)	s	1H	NH
~0.9	d	3H	CH <sub>3</sub> (isopropyl)
~0.85	d	3H	CH <sub>3</sub> (isopropyl)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **(S)-2-Isopropylmorpholine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~71.0	C-3
~67.5	C-5
~63.0	C-2
~46.0	C-6
~32.0	CH (isopropyl)
~18.5	CH <sub>3</sub> (isopropyl)
~18.0	CH <sub>3</sub> (isopropyl)

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values are based on the analysis of similar morpholine structures.

## Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for **(S)-2-Isopropylmorpholine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H Stretch
2960 - 2850	Strong	C-H Stretch (aliphatic)
1470 - 1450	Medium	C-H Bend (CH <sub>2</sub> , CH <sub>3</sub> )
1120 - 1080	Strong	C-O-C Stretch (asymmetric)
880 - 850	Medium	C-N Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **(S)-2-Isopropylmorpholine**

m/z	Relative Intensity	Assignment
129	Moderate	[M] <sup>+</sup> (Molecular Ion)
114	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
86	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of isopropyl group)
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Isopropyl cation fragment)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Propyl fragment)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies reported for the

characterization of morpholine derivatives.[1][2]

## NMR Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ), with tetramethylsilane (TMS) added as an internal standard. For  $^1\text{H}$  NMR, standard acquisition parameters would be used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample, either as a neat liquid or a thin film, would be analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS). The instrument would be scanned over a mass range of  $m/z$  40-300.

## Visualizations

### Synthesis and Purification Workflow

The synthesis of **(S)-2-Isopropylmorpholine** can be achieved through various synthetic routes, often involving the asymmetric hydrogenation of a dehydromorpholine precursor. The following diagram illustrates a general workflow for its synthesis and purification.

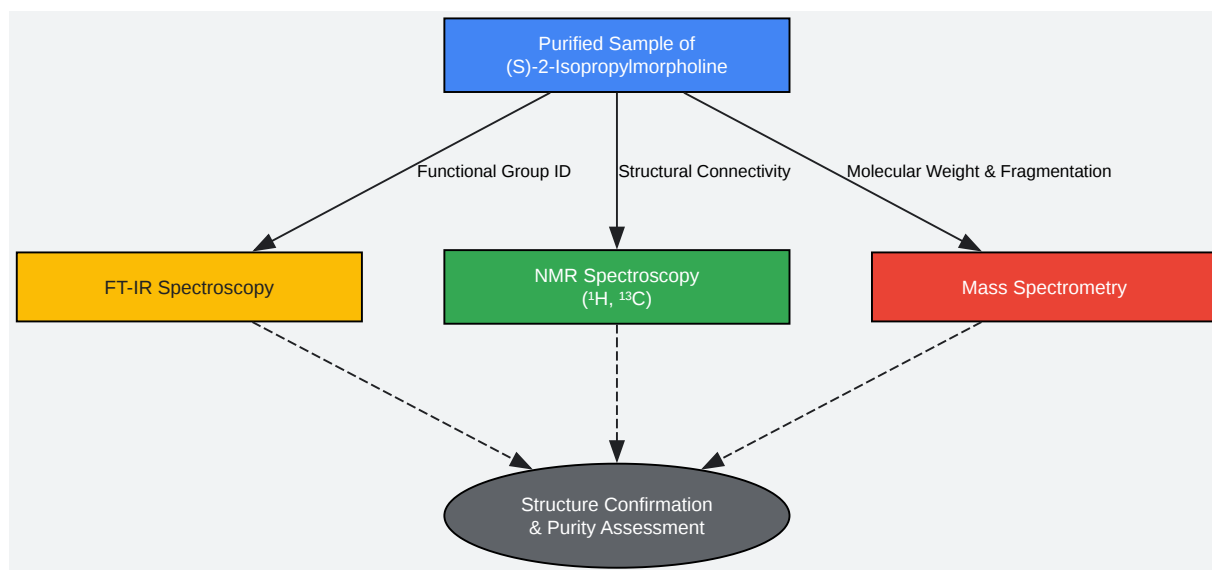


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Caption: General workflow for the synthesis and purification of **(S)-2-Isopropylmorpholine**.

## Spectroscopic Analysis Logical Flow

The characterization of a synthesized compound like **(S)-2-Isopropylmorpholine** follows a logical progression of spectroscopic analyses to confirm its structure and purity.



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Caption: Logical flow of spectroscopic analysis for structural elucidation.

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## References

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]

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